![molecular formula C19H32O B074448 5alpha-Androstan-17beta-ol CAS No. 1225-43-0](/img/structure/B74448.png)
5alpha-Androstan-17beta-ol
Overview
Description
5alpha-Androstan-17beta-ol, also known as 3betaAdiol, is a metabolite of the potent androgen, 5alpha-dihydrotestosterone . It has been found to bind to estrogen receptor (ER)-beta and regulate the growth of the prostate gland through an estrogen, not androgen, receptor-mediated pathway .
Synthesis Analysis
There are several studies that have discussed the synthesis of 5alpha-Androstan-17beta-ol . For instance, one study presents a practical synthesis of 5alpha-Androstan-17beta-ol . Another study discusses a new simple and high-yield synthesis of 5alpha-dihydrotestosterone (DHT), a potent androgen receptor agonist .Molecular Structure Analysis
The molecular structure of 5alpha-Androstan-17beta-ol can be found in various databases . It is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
There are several studies that have investigated the chemical reactions of 5alpha-Androstan-17beta-ol . For example, one study discusses the metabolic investigations of a halogenated steroid, where 5alpha-Androstan-17beta-ol was identified as a diagnostic metabolite .Physical And Chemical Properties Analysis
The physical and chemical properties of 5alpha-Androstan-17beta-ol can be found in various databases . For instance, its molecular weight is 276.5 g/mol .Scientific Research Applications
Pharmaceutical Research
5alpha-Androstan-17beta-ol is often used in pharmaceutical research due to its anabolic properties . It can be used in the development of drugs for treating conditions like muscle wasting diseases.
Food and Beverage Testing
5alpha-Androstan-17beta-ol is used as a quality reference material in food and beverage testing . It helps ensure the accuracy of tests for hormonal residues in food products.
Safety And Hazards
The safety data sheet for 5alpha-Androstan-17beta-ol suggests avoiding dust formation, breathing mist, gas or vapours, and contacting with skin and eye . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Future Directions
There are several studies that discuss the future directions of research on 5alpha-Androstan-17beta-ol . For example, one study used microarray and bioinformatics to identify and compare 3alpha-diol and 5alpha-DHT responsive gene in human prostate LNCaP cells . Another study discusses the role of 5alpha-Androstan-17beta-ol in the hypothalamo-pituitary-adrenal response to stress .
properties
IUPAC Name |
(5R,8R,9S,10S,13S,14S,17S)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H32O/c1-18-11-4-3-5-13(18)6-7-14-15-8-9-17(20)19(15,2)12-10-16(14)18/h13-17,20H,3-12H2,1-2H3/t13-,14+,15+,16+,17+,18+,19+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUKZBUCPOSYYFO-KYQPOWKGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCCCC1CCC3C2CCC4(C3CCC4O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCCC[C@@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@H]4O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8036493 | |
Record name | 5alpha-Androstan-17beta-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8036493 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5alpha-Androstan-17beta-ol | |
CAS RN |
1225-43-0 | |
Record name | 5α-Androstan-17β-ol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1225-43-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Androstan-17-ol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001225430 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5.alpha.-Androstan-17.beta.-ol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36058 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5alpha-Androstan-17beta-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8036493 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5.ALPHA.-ANDROSTAN-17.BETA.-OL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I5JL49BERK | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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